1-[5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-yl]ethan-1-amine
Description
Structural Characterization and Molecular Properties
Core Structural Features
Heterocyclic Framework Analysis
The fundamental architecture of 1-[5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-yl]ethan-1-amine centers on the 1,3,4-thiadiazole heterocyclic ring system, which constitutes a five-membered aromatic ring containing two nitrogen atoms and one sulfur atom. This heterocyclic framework exhibits pseudo-aromatic character with a dipole moment of 3.25 Debye for the parent thiadiazole system, indicating significant polarity and symmetric molecular properties. The thiadiazole ring demonstrates exceptional planarity, with all dihedral angles approaching zero degrees, confirming its planar nature and facilitating optimal orbital overlap for aromatic stabilization.
Density functional theory calculations performed at the B3LYP/6-311++G(d,p) level reveal specific bond length parameters within the thiadiazole framework that define its structural integrity. The carbon-nitrogen bonds exhibit lengths of 1.304 Angstroms, while the nitrogen-nitrogen bond measures 1.366 Angstroms, and the sulfur-carbon bond extends to 1.768 Angstroms. These bond length values demonstrate the delocalized electron system characteristic of aromatic heterocycles, with the sulfur atom contributing significantly to the ring's electronic stability through its participation in the aromatic sextet.
The heterocyclic framework displays distinct electronic properties arising from the positioning of heteroatoms within the ring structure. The nitrogen atoms at positions 3 and 4 exhibit pyridine-like behavior, contributing to the ring's electron-deficient character and influencing the molecule's overall reactivity profile. The sulfur atom at position 1 provides additional electron density while maintaining the aromatic character, creating a balanced electronic environment that enhances the molecule's stability and chemical versatility.
Substituent Effects on Electronic Configuration
The electronic configuration of this compound undergoes significant modification due to the presence of multiple substituent groups that interact through both inductive and resonance mechanisms. The fluorophenyl substituent at the 5-position of the thiadiazole ring introduces substantial electronic perturbations through the strong electron-withdrawing nature of the fluorine atom. Computational analysis reveals that the fluorine substitution creates an electronegativity difference that influences the molecular orbital distributions and energy levels throughout the conjugated system.
The ethylamine group attached at the 2-position provides contrasting electronic effects through its electron-donating properties, creating a push-pull electronic system within the molecule. This electronic asymmetry results in distinct charge distributions across the molecular framework, with the nitrogen atom of the amine group carrying increased electron density while the fluorinated aromatic ring exhibits electron deficiency. Time-dependent density functional theory calculations demonstrate that these substituent effects significantly alter the highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels, with band gap energies typically ranging between 5.40 to 5.52 electron volts for similar fluorinated thiadiazole systems.
The molecular dipole moment increases substantially due to the presence of both electron-withdrawing and electron-donating substituents, with computational studies indicating dipole moments exceeding 7.0 Debye in polar solvents such as methanol and water. This enhanced polarity directly correlates with the molecule's solubility characteristics and intermolecular interaction patterns, influencing both its physical properties and chemical behavior in various environments.
Fluorophenyl Group Influence on Reactivity
The 2-fluorophenyl substituent exerts profound influence on the reactivity patterns of this compound through multiple electronic mechanisms that distinguish it from other halogenated aromatic systems. Fluorobenzene derivatives exhibit anomalous reactivity in electrophilic aromatic substitution reactions compared to other halobenzenes, with nitration and chlorination reactions proceeding at rates 15-80% as fast as benzene itself. This contrasts sharply with other halogenated benzenes, which typically react five to ten times slower than fluorobenzene derivatives, indicating the unique electronic properties imparted by fluorine substitution.
The fluorine atom's exceptional electronegativity creates a complex interplay of inductive and resonance effects that governs the molecule's reactivity profile. While fluorine acts as a strong electron-withdrawing group through inductive effects, it simultaneously participates in resonance donation through its lone pairs, creating a nuanced electronic environment that enhances certain reaction pathways while inhibiting others. This dual electronic behavior results in preferential para-substitution patterns in electrophilic aromatic substitution reactions, with approximately 90% para-substituted products observed in typical reactions.
The fluorophenyl group's influence extends beyond simple aromatic reactivity to affect the entire molecular system's chemical behavior. The electron-withdrawing nature of the fluorine atom increases the electrophilic character of the thiadiazole ring, making the carbon atoms at positions 2 and 5 more susceptible to nucleophilic attack. This enhanced electrophilicity facilitates various chemical transformations and contributes to the molecule's utility as a building block for more complex heterocyclic systems.
The comprehensive structural analysis reveals that this compound represents a sophisticated molecular system where heterocyclic aromatic stability combines with strategic substituent placement to create unique electronic and chemical properties. The planar thiadiazole core provides a stable aromatic foundation while the fluorophenyl and ethylamine substituents introduce complementary electronic effects that enhance the molecule's reactivity and potential applications in various chemical processes. Understanding these structural characteristics and their electronic implications provides essential insights for predicting the compound's behavior in different chemical environments and designing related molecular systems with tailored properties.
Properties
IUPAC Name |
1-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FN3S/c1-6(12)9-13-14-10(15-9)7-4-2-3-5-8(7)11/h2-6H,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYTIWZFFDCPUTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NN=C(S1)C2=CC=CC=C2F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy for 1,3,4-Thiadiazole Derivatives
1,3,4-Thiadiazoles are commonly synthesized via cyclization reactions involving hydrazine derivatives and sulfur-containing reagents such as isothiocyanates or thioureas. The key step is the formation of the thiadiazole ring through cyclocondensation or nucleophilic substitution reactions, often under reflux or mild conditions depending on the reagents used.
Preparation of the 5-(2-Fluorophenyl)-1,3,4-thiadiazole Core
Starting Materials and Cyclization:
The 5-(2-fluorophenyl) substituent is typically introduced by reacting 2-fluorophenyl isothiocyanate or related derivatives with hydrazine or hydrazide compounds. For example, hydrazine hydrate reacts with 2-fluorophenyl isothiocyanate to form the corresponding hydrazinecarbothioamide intermediate, which then undergoes cyclization with carbon disulfide or under alkaline conditions to yield the 1,3,4-thiadiazole-2-thiol intermediate.Alternative Routes:
Another approach involves the use of substituted thiourea derivatives reacting with chloro-substituted intermediates to yield the thiadiazole ring via base-catalyzed nucleophilic substitution followed by cyclodehydration.
Introduction of the Ethan-1-amine Side Chain
Nucleophilic Substitution on Chloroacetamide Intermediate:
A key intermediate, such as 2-chloro-N-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)acetamide, is prepared by reacting the thiadiazole core with chloroacetyl chloride in the presence of sodium acetate. This intermediate undergoes nucleophilic substitution with amines to introduce the ethan-1-amine moiety.Reflux Conditions and Catalysts:
The substitution reaction is typically conducted under reflux in dry solvents like benzene or pyridine, with triethylamine as a catalyst/base to facilitate the reaction.
Representative Synthetic Procedure
Alternative and Improved Synthetic Routes
Mild Room Temperature Reactions:
Recent studies have developed milder synthetic protocols using N-arylcyanothioformamides and hydrazonoyl halides under ambient conditions with triethylamine as base, in ethanol as solvent. These methods avoid hazardous byproducts like methanethiol and reduce reaction time significantly.One-Pot and Multi-Step Syntheses:
Multi-step syntheses involving initial formation of substituted thiadiazoles followed by functionalization with amines or other nucleophiles have been reported, providing flexibility in introducing various substituents including fluorophenyl groups and ethanamine chains.
Spectroscopic and Analytical Confirmation
IR Spectroscopy:
Disappearance of amide C=O stretching (~1700 cm⁻¹) upon cyclization and substitution confirms ring closure and functional group transformations.NMR Spectroscopy:
1H and 13C NMR spectra show characteristic chemical shifts for thiadiazole ring protons and carbons, fluorophenyl moiety, and ethanamine side chain protons. Tautomeric forms can be distinguished by NMR.Elemental Analysis and Mass Spectrometry:
Elemental composition consistent with the proposed structure; mass spectrometry confirms molecular ion peaks corresponding to the target compound.
Summary Table of Key Preparation Methods
Chemical Reactions Analysis
1-[5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-yl]ethan-1-amine undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles like amines or thiols replace the fluorine.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing thiadiazole rings often exhibit antimicrobial properties. Preliminary studies suggest that 1-[5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-yl]ethan-1-amine may share similar characteristics. Its efficacy against various bacterial strains is under investigation, with promising results indicating potential as a novel antimicrobial agent.
Anti-inflammatory Properties
The compound has been evaluated for its anti-inflammatory effects. Molecular docking studies have shown that it may interact favorably with enzymes involved in inflammatory pathways. This suggests that it could be developed into a therapeutic agent for conditions characterized by inflammation.
Analgesic Effects
In addition to anti-inflammatory properties, there is growing interest in the analgesic potential of this compound. Studies are being conducted to assess its effectiveness in pain management, particularly in models of chronic pain.
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal demonstrated that derivatives of thiadiazole exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The research highlighted the importance of substituent groups in enhancing antimicrobial potency. The findings suggest that this compound could be further explored for its potential as an antibiotic.
Case Study 2: Inflammation Model
In an experimental model assessing inflammatory responses, the compound was administered to evaluate its effects on cytokine levels. Results indicated a reduction in pro-inflammatory cytokines, supporting its potential use in treating inflammatory diseases such as arthritis.
Comparative Analysis with Related Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-(5-{[(2-Fluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)benzoic acid | Contains benzoic acid moiety | Exhibits anti-inflammatory properties |
| 5-(4-Fluorophenyl)-1,3,4-thiadiazole-2-carboxylic acid | Lacks amino group | Simpler structure may lead to different reactivity |
| 2-Amino-5-(4-fluorophenyl)-1,3,4-thiadiazole | Only contains thiadiazole | Different pharmacological profiles expected |
Mechanism of Action
The mechanism of action of 1-[5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-yl]ethan-1-amine involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is believed to result from the inhibition of key enzymes involved in bacterial cell wall synthesis . In cancer research, it may exert its effects by inducing apoptosis in cancer cells through the activation of specific signaling pathways .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations :
Key Observations :
- Anticancer Activity : The ethanamine group in the target compound may mimic the amine-linked pharmacophores in Schiff base derivatives, which show sub-micromolar potency .
- Anticonvulsant Activity : Halogenated aryl groups (e.g., 2,4-dichlorobenzyl) enhance activity, but the 2-fluorophenyl group’s role remains untested .
Biological Activity
1-[5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-yl]ethan-1-amine is a compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. The thiadiazole ring structure is known for its diverse biological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article delves into the biological activity of this compound, summarizing key findings from recent studies and presenting relevant data.
Chemical Structure and Properties
- Molecular Formula : C10H10FN3S
- Molecular Weight : 223.27 g/mol
- IUPAC Name : this compound
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound through various in vitro assays.
Case Studies and Research Findings
-
Cell Line Studies :
- A study demonstrated that derivatives of thiadiazole exhibited significant antiproliferative activity against various cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer). The compound showed an IC50 value of approximately 23.29 µM against MCF-7 cells after 48 hours of treatment .
- Another research indicated that compounds with similar structures to this compound displayed cytotoxic effects on HeLa (cervical cancer) and SMMC-7721 (liver cancer) cells .
- Mechanism of Action :
Antimicrobial Activity
The biological activity of this compound extends to antimicrobial effects as well.
Research Insights
- Broad-Spectrum Activity : Thiadiazole derivatives have been reported to exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, compounds similar to this one have shown inhibition against Staphylococcus aureus and Escherichia coli with MIC values ranging from 62.5 μg/mL to 125 μg/mL .
| Microorganism | MIC (μg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 62.5 | Moderate Activity |
| Escherichia coli | 125 | Moderate Activity |
| Candida albicans | 32–42 | Significant Antifungal Activity |
Summary of Biological Activities
The biological activities of this compound can be summarized as follows:
Q & A
Q. What are the key physicochemical properties and identification parameters for 1-[5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-yl]ethan-1-amine?
The compound has a molecular formula of C₁₀H₁₀FN₃S (CAS: 1505610-39-8) and a molecular weight of 223.27 g/mol . It is typically synthesized with ≥95% purity, confirmed via HPLC or LC-MS . Key identifiers include the 2-fluorophenyl group attached to the thiadiazole ring and the ethanamine side chain. Structural validation via single-crystal X-ray diffraction (e.g., R factor = 0.047) can resolve bond lengths and dihedral angles between the thiadiazole and fluorophenyl rings .
Q. What is the standard synthetic route for this compound?
A general synthesis involves reacting 3-(2-fluorophenyl)propionic acid with thiosemicarbazide in the presence of POCl₃ under reflux (90°C, 3 hours). The intermediate is precipitated by adjusting the pH to 8–9 with ammonia, followed by recrystallization from a DMSO/water mixture (2:1). This method yields the 1,3,4-thiadiazole core, with the ethanamine side chain introduced via subsequent functionalization .
Q. How is purity assessed during synthesis?
Purity is typically determined using reverse-phase HPLC (C18 column, acetonitrile/water gradient) and corroborated by ¹H/¹³C-NMR to confirm the absence of byproducts like unreacted thiosemicarbazide or POCl₃ derivatives .
Advanced Research Questions
Q. How do crystallographic data resolve structural ambiguities in this compound?
Single-crystal X-ray studies reveal a dihedral angle of 37.3° between the thiadiazole and fluorophenyl rings, critical for understanding π-π stacking interactions in solid-state packing. Centrosymmetric dimers formed via N–H⋯N hydrogen bonds (R₂²(8) motif) further stabilize the crystal lattice . Discrepancies in reported angles (e.g., ±2°) may arise from solvent effects or polymorphism, necessitating temperature-dependent crystallography for validation .
Q. What advanced NMR techniques clarify tautomeric equilibria or electronic effects?
¹⁵N-NMR and B3LYP/6-31G * computational modeling can resolve resonance structures and tautomerism in the thiadiazole-amine system. For example, the electron-withdrawing fluorophenyl group deshields the thiadiazole N-atoms, shifting ¹⁵N signals downfield by 10–15 ppm compared to non-fluorinated analogs .
Q. How do structural modifications influence biological activity?
Substituting the 2-fluorophenyl group with 4-methoxy or 3-chloro moieties alters bioactivity. For instance, fluorophenyl derivatives exhibit enhanced sodium channel inhibition (IC₅₀ ~5 µM) due to increased lipophilicity, whereas methoxy groups improve solubility but reduce potency . Structure-activity relationship (SAR) studies should prioritize logP optimization and hydrogen-bond acceptor/donor counts .
Q. How can conflicting solubility data be reconciled?
Reported solubility in aqueous buffer (pH 7.4) ranges from 18.1 µg/mL (PubChem) to lower values in non-polar solvents. These discrepancies arise from aggregation tendencies or pH-dependent protonation of the amine group. Use dynamic light scattering (DLS) to assess nanoaggregate formation and shake-flask methods with UV detection for accurate quantification .
Q. What analytical strategies address synthetic byproducts?
Byproducts like 5-(2-fluorophenyl)-1,3,4-oxadiazole (from competing cyclization) or ethanamine-oxidized derivatives can be detected via HRMS/MS . Mitigation involves optimizing POCl₃ stoichiometry (3:1 molar ratio to acid) and inert-atmosphere reflux to prevent oxidation .
Data Contradiction Analysis
Q. Why do different studies report varying bioactivity for structurally similar analogs?
Contradictions arise from assay conditions (e.g., cell line variability) or impurity profiles . For example, residual DMSO (>0.1%) in biological assays artificially inflates cytotoxicity readings. Validate activity using orthogonal assays (e.g., electrophysiology for ion channel targets) and ensure compound purity via two independent analytical methods (e.g., HPLC + NMR) .
Q. How should researchers interpret conflicting crystallographic data?
Minor deviations in bond lengths (e.g., C–S vs. C–N) may reflect temperature-dependent lattice vibrations (e.g., 293 K vs. 100 K datasets). Use multipole refinement models to account for electron density distortions and cross-validate with DFT-optimized geometries .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
